molecular formula C21H15N3O2S3 B2650293 3-methoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]naphthalene-2-carboxamide CAS No. 361173-15-1

3-methoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]naphthalene-2-carboxamide

Cat. No.: B2650293
CAS No.: 361173-15-1
M. Wt: 437.55
InChI Key: MNNGLPSPTODIAI-UHFFFAOYSA-N
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Description

3-methoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]naphthalene-2-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, methylsulfanyl, dithia, and diazatricyclo moieties

Scientific Research Applications

3-methoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[730

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: The compound may have potential as a probe for studying biological processes, particularly those involving sulfur and nitrogen-containing functional groups.

    Medicine: Due to its unique structure, it may have potential as a drug candidate for the treatment of various diseases, particularly those involving oxidative stress or inflammation.

    Industry: The compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of thiazole derivatives is related to their ability to induce biological effects through various targets . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .

Future Directions

Thiazoles and their derivatives have shown promising results in various fields, including medicinal chemistry . Future research could focus on the design and structure–activity relationship of bioactive molecules . Moreover, the development of novel thiazolo [4,5-d]pyrimidin-7 (6H)-ones as anticancer agents has been reported , indicating potential future directions in the field of drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]naphthalene-2-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the naphthalene core: This can be achieved through various methods, such as Friedel-Crafts acylation followed by cyclization.

    Introduction of the methoxy group: This is usually done through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Formation of the dithia and diazatricyclo moieties: These can be introduced through a series of cyclization and substitution reactions, often involving sulfur and nitrogen-containing reagents.

    Attachment of the carboxamide group: This step typically involves the reaction of the naphthalene derivative with an amine or amide reagent under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]naphthalene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, hydrogen gas over palladium catalyst

    Substitution: Sodium hydride, alkyl halides

Major Products

The major products formed from these reactions would depend on the specific conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Comparison with Similar Compounds

3-methoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]naphthalene-2-carboxamide can be compared with other similar compounds, such as:

    2-methoxy-4-(methylsulfanyl)benzoic acid: This compound has a similar methylsulfanyl group but lacks the complex dithia and diazatricyclo moieties.

    4-hydroxy-2-quinolones: These compounds have a similar nitrogen-containing heterocyclic structure but differ in the specific arrangement of functional groups.

    Methyl N-isopropyl-2-methoxybuta-2,3-dienimidothioate: This compound has a similar methoxy and methylsulfanyl group but differs in the overall structure and functional groups.

The uniqueness of this compound lies in its complex structure, which allows for a wide range of potential interactions and applications in various fields of scientific research.

Properties

IUPAC Name

3-methoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2S3/c1-26-16-10-12-6-4-3-5-11(12)9-13(16)19(25)24-20-22-14-7-8-15-18(17(14)28-20)29-21(23-15)27-2/h3-10H,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNGLPSPTODIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC4=C(S3)C5=C(C=C4)N=C(S5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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